



# Potential for JNJ-40411813 tachyphylaxis or tolerance

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |  |
|----------------------|--------------|-----------|--|--|--|
| Compound Name:       | JNJ-40411813 |           |  |  |  |
| Cat. No.:            | B1673069     | Get Quote |  |  |  |

# JNJ-40411813 Technical Support Center

Welcome to the **JNJ-40411813** Technical Support Center. This resource is designed to provide researchers, scientists, and drug development professionals with detailed information and guidance regarding the potential for tachyphylaxis or tolerance with the mGlu2 positive allosteric modulator (PAM), **JNJ-40411813**.

# Frequently Asked Questions (FAQs)

Q1: Is there direct clinical or preclinical evidence demonstrating tachyphylaxis or tolerance with repeated administration of **JNJ-40411813**?

Currently, there are no published preclinical or clinical studies that have specifically investigated and reported on the development of tachyphylaxis or tolerance to the effects of **JNJ-40411813** following repeated administration. Phase I studies in healthy volunteers assessed the safety and pharmacokinetics of multiple doses, but were not designed to evaluate the long-term stability of the pharmacodynamic response.[1][2]

Q2: What is the theoretical basis for suggesting that mGlu2 PAMs, like **JNJ-40411813**, might have a lower potential for tolerance compared to mGlu2/3 receptor agonists?

The primary hypothesis for a reduced risk of tolerance with mGlu2 PAMs stems from their mechanism of action. Unlike orthosteric agonists that directly and continuously activate the receptor, PAMs only potentiate the receptor's response to the endogenous neurotransmitter,



glutamate.[3][4] This is thought to preserve the natural, physiological patterns of receptor activation, which may prevent the receptor desensitization and downregulation that often underlies the development of tolerance to agonists.[3][5]

Q3: Is there any experimental evidence from similar mGlu2 PAMs that supports this hypothesis?

Yes, a preclinical study investigating another mGlu2 PAM, JNJ-42153605, in rats found that while an mGluR2 agonist induced rapid tolerance to its effects on sleep measures, the mGluR2 PAM did not.[6] This finding provides supportive, albeit indirect, evidence for the hypothesis that mGlu2 PAMs as a class may be less prone to inducing tolerance than orthosteric agonists.

Q4: What is the mechanism of action of **JNJ-40411813**?

**JNJ-40411813** is a selective positive allosteric modulator of the metabotropic glutamate receptor 2 (mGlu2).[7][8] It binds to a site on the receptor that is distinct from the glutamate binding site.[9] This binding event does not activate the receptor on its own but enhances the receptor's response when glutamate is present.[4] The mGlu2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[10][11] Presynaptically, mGlu2 activation leads to a reduction in glutamate release.[12][13]

Q5: What were the findings of the recent clinical trials for **JNJ-40411813**?

A Phase 2 clinical trial (NCT04836559) evaluating **JNJ-40411813** as an adjunctive therapy for focal onset seizures in patients with an inadequate response to levetiracetam or brivaracetam was recently conducted.[14] The trial did not meet its primary endpoint, which was the time for patients to reach their baseline seizure count.[15] Consequently, Johnson & Johnson has discontinued the development of **JNJ-40411813** for the treatment of epilepsy.[16] Earlier studies had explored its potential in schizophrenia and anxious depression.[8][17]

# **Troubleshooting Guide**

Issue: Diminished or variable in vitro response to **JNJ-40411813** in cell-based assays upon repeated application.

Potential Causes & Troubleshooting Steps:



#### Cell Health and Culture Conditions:

- Verify Cell Viability: Ensure cells are healthy and within an optimal passage number.
  Stressed or senescent cells may exhibit altered receptor expression or signaling.
- Consistent Culture Conditions: Maintain consistent media composition, serum concentration, and incubation conditions, as these can influence GPCR expression and function.

## Assay Conditions:

- Glutamate Concentration: As a PAM, the activity of JNJ-40411813 is dependent on the presence of glutamate. Ensure a consistent and appropriate concentration of glutamate is used in your assays.
- Compound Stability: Prepare fresh solutions of JNJ-40411813 for each experiment to avoid degradation.
- · Receptor Desensitization (Hypothetical):
  - Washout Periods: If your experimental design involves repeated stimulation, incorporate sufficient washout periods between applications of JNJ-40411813 and glutamate to allow for receptor resensitization.
  - Receptor Expression Levels: If possible, quantify mGlu2 receptor expression (e.g., via Western blot or qPCR) to determine if repeated treatments are causing receptor downregulation.

# **Data Summary**

Table 1: In Vitro Pharmacology of JNJ-40411813



| Assay Type                         | Cell Line             | Parameter                       | Value        | Reference |
|------------------------------------|-----------------------|---------------------------------|--------------|-----------|
| [ <sup>35</sup> S]GTPyS<br>Binding | hmGlu2 CHO<br>cells   | EC <sub>50</sub> (PAM activity) | 147 ± 42 nM  | [18]      |
| Ca <sup>2+</sup> Mobilization      | hmGlu2 Gα16<br>HEK293 | EC <sub>50</sub> (PAM activity) | 64 ± 29 nM   | [18]      |
| [35S]GTPyS<br>Binding              | Rat mGlu2             | EC <sub>50</sub> (PAM activity) | 370 ± 120 nM | [18]      |

Table 2: Pharmacokinetic Parameters of **JNJ-40411813** in Humans (Single Dose)

| Dose            | C <sub>max</sub> (ng/mL) | t <sub>max</sub> (h) | t <sub>1</sub> / <sub>2</sub> (h) | Reference |
|-----------------|--------------------------|----------------------|-----------------------------------|-----------|
| 50 mg           | 195                      | 4.0                  | 23.9                              | [1]       |
| 100 mg (Male)   | 385                      | 4.0                  | 23.7                              | [1]       |
| 100 mg (Female) | 496                      | 3.0                  | 19.4                              | [1]       |
| 150 mg          | 610                      | 4.0                  | 25.4                              | [1]       |
| 225 mg          | 903                      | 3.0                  | 34.2                              | [1]       |
| 500 mg          | 1290                     | 3.0                  | -                                 | [1]       |

# **Experimental Protocols**

Protocol 1: [35S]GTPyS Binding Assay for mGlu2 PAM Activity

This protocol is a generalized representation based on standard methodologies.

- Membrane Preparation:
  - Culture CHO cells stably expressing the human mGlu2 receptor.
  - Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  - Centrifuge the homogenate at low speed to remove nuclei and cellular debris.



- Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
- Resuspend the membrane pellet in assay buffer and determine protein concentration.
- Binding Assay:
  - In a 96-well plate, combine the cell membranes, [35S]GTPγS, GDP, and varying concentrations of JNJ-40411813.
  - Add a fixed, sub-maximal concentration of glutamate (e.g., EC20) to stimulate the receptor.
  - Incubate the plate at 30°C for 60 minutes.
  - Terminate the reaction by rapid filtration through glass fiber filters.
  - Wash the filters with ice-cold buffer to remove unbound radioligand.
  - Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
  - Plot the stimulated binding against the logarithm of the **JNJ-40411813** concentration.
  - Fit the data to a sigmoidal dose-response curve to determine the EC<sub>50</sub> and maximal effect.

## **Visualizations**





### Click to download full resolution via product page

Caption: Signaling pathway of the mGlu2 receptor and the modulatory role of JNJ-40411813.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Pharmacokinetic and pharmacodynamic characterisation of JNJ-40411813, a positive allosteric modulator of mGluR2, in two randomised, double-blind phase-I studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What mGluR2 modulators are in clinical trials currently? [synapse.patsnap.com]

## Troubleshooting & Optimization





- 5. Allosteric modulation of metabotropic glutamate receptors in alcohol use disorder: Insights from preclinical investigations PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ADX-71149 Wikipedia [en.wikipedia.org]
- 9. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug selfadministration and relapse: a review of preclinical studies and their clinical implications -PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabotropic glutamate receptor Wikipedia [en.wikipedia.org]
- 12. Group II metabotropic glutamate receptors (mGlu2/3) in drug addiction PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in translating mGlu2 and mGlu3 receptor selective allosteric modulators as breakthrough treatments for affective disorders and alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JNJ-40411813 + Standard Epilepsy Meds for Epilepsy · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 15. Addex stock tanks after lead drug flops in Phase II epilepsy trial [clinicaltrialsarena.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Potential for JNJ-40411813 tachyphylaxis or tolerance].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673069#potential-for-jnj-40411813-tachyphylaxis-or-tolerance]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide





accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com